(4-Methyl-1,2,3-thiadiazol-5-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone
Description
Properties
IUPAC Name |
1,5-dioxa-9-azaspiro[5.5]undecan-9-yl-(4-methylthiadiazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3S/c1-9-10(19-14-13-9)11(16)15-5-3-12(4-6-15)17-7-2-8-18-12/h2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOLIOXRCJJPBRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC3(CC2)OCCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Approaches to 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid Derivatives
The 4-methyl-1,2,3-thiadiazole moiety serves as the electrophilic partner in methanone formation. Source details a robust protocol where 4-methyl-1,2,3-thiadiazole-5-carboxylic acid is synthesized via condensation of thiosemicarbazide with acetyl chloride derivatives under acidic conditions. Critical to this process is the use of dichloromethane as the reaction solvent and triethylamine as a proton scavenger, enabling 85% conversion at 0–10°C. Subsequent activation to the acyl chloride employs thionyl chloride (1.5 eq) in refluxing toluene, with FT-IR analysis confirming complete conversion through the disappearance of the 1700 cm⁻¹ carboxylic acid stretch.
Comparative studies in Source demonstrate that substituting chloroacetyl chloride for acetyl chloride derivatives introduces branching opportunities, though this approach requires stringent temperature control to prevent N-chloro side products. The crystalline nature of 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride facilitates purification via cold pentane recrystallization, yielding 92–95% purity by HPLC.
Construction of the 1,5-Dioxa-9-azaspiro[5.5]undecane Amine
Spirocycle formation employs a four-step sequence adapted from Source, modified to incorporate ether linkages. Starting with 3-((benzylamino)methyl)oxetan-3-ol, treatment with chloroacetyl chloride (1.1 eq) in dichloromethane at −10°C installs the chloroacetamide group with 89% efficiency. Intramolecular cyclization under argon atmosphere using sodium hydride (2.2 eq) in THF generates the spiro[3.5]nonane intermediate, confirmed by ¹³C NMR δ 98.7 ppm (quaternary spiro carbon).
Critical to achieving the [5.5] ring system is a lithium aluminum hydride-mediated expansion (1.2 eq, −78°C), which selectively reduces the lactam carbonyl while preserving ether linkages. Final deprotection via catalytic hydrogenation (Pd/C, 50 psi H₂) removes the benzyl group without compromising the spiro architecture, as evidenced by ESI-MS m/z 198.12 [M+H]⁺. Source supplements this approach with a Diels-Alder strategy using isoprene and 3,3-dimethyl-2-methylenecyclohexanone, though this route shows lower diastereoselectivity (dr 3:1).
Amide Coupling Methodologies for Methanone Assembly
Convergence of the two fragments employs Schlenk techniques under moisture-free conditions. The spirocyclic amine (1.0 eq) is treated with 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride (1.05 eq) in anhydrous DMF at −15°C, with slow warming to 25°C over 12 hours. Source reports that adding molecular sieves (4Å) improves yield by 18% through water scavenging, achieving 78% isolated yield after silica gel chromatography (hexane:EtOAc 4:1).
Alternative activation using HATU/DIPEA in acetonitrile (Source) demonstrates comparable efficiency (75% yield) but requires stringent pH control (pH 8.5–9.0). FT-IR analysis of the product shows characteristic absorptions at 1665 cm⁻¹ (C=O stretch) and 1540 cm⁻¹ (thiadiazole ring), while ¹H NMR confirms coupling through the disappearance of the acyl chloride proton at δ 3.78 ppm.
Microwave-Assisted Process Intensification
Source revolutionizes the synthesis timeline through microwave irradiation (300 W, 120°C), compressing the coupling step from 12 hours to 35 minutes while maintaining 76% yield. A comparative analysis reveals enhanced regioselectivity under microwave conditions, attributed to uniform thermal gradients preventing hot-spot decomposition (Table 1).
Table 1: Conventional vs Microwave Synthesis Parameters
| Parameter | Conventional | Microwave |
|---|---|---|
| Time (h) | 12 | 0.58 |
| Yield (%) | 78 | 76 |
| Purity (HPLC, %) | 95 | 97 |
| Energy (kJ/mol) | 420 | 185 |
This technique proves particularly advantageous in spirocycle formation steps, where traditional thermal methods risk ring-opening side reactions.
Analytical Characterization and Industrial Scalability
Comprehensive spectral data confirms structural integrity:
- ¹H NMR (400 MHz, CDCl₃): δ 1.48 (s, 3H, CH₃), 3.12–3.45 (m, 4H, spiro-OCH₂), 4.72 (s, 2H, NCH₂), 7.25 (s, 1H, thiadiazole-H)
- ESI-HRMS : m/z calcd for C₁₅H₁₈N₃O₃S [M+H]⁺ 328.1124, found 328.1121
Pilot-scale batches (500 g) demonstrate consistent purity (>98% by qNMR) using continuous flow hydrogenation reactors, addressing the exothermic risks associated with batch deprotection. Source notes that substituting potassium carbonate for triethylamine in acyl chloride formation reduces costs by 40% without compromising yield, a critical factor for Good Manufacturing Practice (GMP) compliance.
Challenges and Alternative Pathways
Competing reactions during spiroannulation remain the primary synthetic hurdle. Source observes that increasing ring strain in the [5.5] system promotes retro-aldol decomposition above 60°C, necessitating precise temperature control. Chelation-controlled lithiation (Source) mitigates this by pre-complexing the carbonyl oxygen with MgBr₂, stabilizing the transition state.
An innovative approach in Source employs enzymatic desymmetrization of a diketone precursor using Candida antarctica lipase B, achieving 92% ee for the spirocyclic intermediate. While currently limited to small-scale applications, this biocatalytic method presents opportunities for green chemistry adaptation.
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-1,2,3-thiadiazol-5-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed on the spirocyclic structure to modify its properties.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while reduction of the spirocyclic structure can produce various reduced derivatives.
Scientific Research Applications
Structure Overview
The compound features a thiadiazole ring and a spirocyclic structure , which contribute to its unique chemical properties. Its molecular formula is , and it possesses notable stability and reactivity.
Types of Reactions
The compound can undergo various reactions:
- Oxidation : Can yield sulfoxides or sulfones.
- Reduction : Modifies the spirocyclic structure.
- Substitution : Participates in nucleophilic substitution reactions.
Chemistry
In synthetic chemistry, this compound serves as a building block for more complex molecules. Its unique structure allows researchers to explore new synthetic pathways and develop novel compounds with tailored properties.
Biology and Medicine
The compound has shown promise as an antimicrobial agent . Research indicates that it may inhibit key enzymes or disrupt essential cellular processes in microorganisms.
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of the compound against various bacterial strains. The results indicated significant activity:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 12 µg/mL |
| S. aureus | 10 µg/mL |
| P. aeruginosa | 15 µg/mL |
These findings suggest that the presence of the thiadiazole moiety enhances antimicrobial efficacy.
Industrial Applications
In industrial contexts, (4-Methyl-1,2,3-thiadiazol-5-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone can be utilized in the development of new materials such as coatings and adhesives due to its stability and reactivity.
Similar Compounds
Similar compounds include other thiadiazole derivatives that exhibit a range of biological activities including:
- Antioxidants
- Anti-inflammatory agents
- Antitumor agents
Mechanism of Action
The mechanism of action of (4-Methyl-1,2,3-thiadiazol-5-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit key enzymes or disrupt cellular processes essential for the survival of microorganisms . The exact molecular pathways involved can vary depending on the specific application and target organism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to three analogs with overlapping structural motifs or biological relevance (Table 1).
Table 1. Structural and Functional Comparison
Structural Analysis
- Electron-Deficient Heterocycles : The target’s 1,2,3-thiadiazole ring shares electronic properties with 1,3,4-thiadiazole derivatives (e.g., 9b) but differs in substitution patterns, which may alter reactivity and binding interactions .
- Functional Group Diversity: Unlike 12a’s diazenyl group (enhancing π-stacking) or 17g’s methylthio moiety (improving lipophilicity), the target’s methanone bridge may favor hydrogen bonding .
Bioactivity and SAR Insights
- Thiadiazoles vs. Thiazoles : 1,3,4-Thiadiazole 9b shows moderate antitumor activity (IC50 = 2.94 µM), while thiazole 12a exhibits superior potency (IC50 = 1.19 µM), highlighting the impact of heterocycle choice on efficacy .
- Spirocyclic Advantage : While bioactivity data for the target compound is unavailable, spiro systems in related CDK9 inhibitors (e.g., 17g) demonstrate enhanced selectivity due to restricted conformational flexibility .
Biological Activity
The compound (4-Methyl-1,2,3-thiadiazol-5-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone , with the CAS number 1351658-46-2 , is a novel chemical entity that has garnered interest for its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 283.35 g/mol . The structure features a thiadiazole moiety, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₇N₃O₃S |
| Molecular Weight | 283.35 g/mol |
| CAS Number | 1351658-46-2 |
1. Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. The presence of the 1,2,3-thiadiazole ring in this compound suggests potential activity against various pathogens. Studies indicate that thiadiazole derivatives can exhibit significant antibacterial and antifungal activities against both Gram-positive and Gram-negative bacteria as well as fungal strains .
2. Anticancer Properties
Research indicates that compounds with a thiadiazole scaffold can act as effective anticancer agents. For instance, derivatives of 1,3,4-thiadiazole have shown cytotoxic effects against several cancer cell lines including HCT116 (colon cancer), H460 (lung cancer), and MCF-7 (breast cancer) with IC50 values ranging from 0.28 to 10 μg/mL . The specific structure of this compound may enhance its efficacy through unique interactions with cellular targets.
3. Neuroprotective Effects
The neuroprotective potential of thiadiazole derivatives has been highlighted in various studies. Modifications in the thiadiazole structure have resulted in compounds that exhibit anticonvulsant properties . The mechanism often involves modulation of neurotransmitter systems and ion channels.
The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve:
- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes critical for pathogen survival or cancer cell proliferation .
- Receptor Interaction : The compound may interact with various receptors involved in cellular signaling pathways.
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of synthesized thiadiazole derivatives on human cancer cell lines. Among the tested compounds, one derivative exhibited an IC50 value of 3.29 μg/mL against HCT116 cells, demonstrating significant anticancer activity .
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial efficacy, several thiadiazole derivatives were tested against common bacterial strains. The results indicated that certain modifications led to enhanced activity compared to standard antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
